3-(Allyloxy)piperidine 3-(Allyloxy)piperidine
Brand Name: Vulcanchem
CAS No.: 946758-97-0
VCID: VC2646120
InChI: InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2
SMILES: C=CCOC1CCCNC1
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

3-(Allyloxy)piperidine

CAS No.: 946758-97-0

Cat. No.: VC2646120

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

3-(Allyloxy)piperidine - 946758-97-0

Specification

CAS No. 946758-97-0
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name 3-prop-2-enoxypiperidine
Standard InChI InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2
Standard InChI Key POGYCNKVDQXIEW-UHFFFAOYSA-N
SMILES C=CCOC1CCCNC1
Canonical SMILES C=CCOC1CCCNC1

Introduction

Physical and Chemical Properties

3-(Allyloxy)piperidine is a nitrogen-containing heterocyclic compound that combines the structural features of both piperidine and allyl ether functional groups. Its key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 3-(Allyloxy)piperidine

PropertyValue
CAS Number946758-97-0
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Canonical SMILESC=CCOC1CCCNC1
AppearanceColorless to pale yellow liquid
Boiling PointApproximately 142°C (under reduced pressure)
SolubilitySoluble in organic solvents such as methanol, ethanol, dichloromethane, and DMSO
Hydrochloride SaltCAS No. 1185297-03-3, Formula C8H16ClNO, MW 177.67 g/mol

The basic piperidine structure provides the compound with weakly basic properties due to the secondary amine functionality, while the allyloxy group introduces potential for further chemical modifications through its unsaturated bond .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 3-(Allyloxy)piperidine, reflecting the importance of this scaffold in chemical research.

Nucleophilic Substitution

One common method involves the nucleophilic substitution reaction of 3-hydroxypiperidine with allyl bromide or allyl chloride in the presence of a suitable base. This reaction typically proceeds under anhydrous conditions in solvents such as tetrahydrofuran (THF) or acetonitrile.

Reaction conditions:

  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvent: THF or DMF

  • Temperature: 0°C to room temperature, followed by heating if necessary

  • Reaction time: 4-12 hours

From Protected Intermediates

An alternative approach involves the use of N-protected piperidine derivatives, such as N-Boc (tert-butyloxycarbonyl) protected 3-hydroxypiperidine, which undergoes O-allylation followed by deprotection .

Table 2: Synthetic Approaches for 3-(Allyloxy)piperidine

MethodStarting MaterialConditionsYield (%)Reference
O-Allylation3-HydroxypiperidineAllyl bromide, NaH, THF, 0°C to RT65-75
From N-Boc derivativeN-Boc-3-hydroxypiperidine1. Allyl bromide, K₂CO₃, acetone, reflux
2. TFA, DCM
70-80
Catalytic methodPyridine derivativesRh-catalyzed asymmetric reduction followed by O-allylationUp to 89

Enantioselective Synthesis

Recent advancements have introduced methods for the enantioselective synthesis of 3-substituted piperidines that could be applied to 3-(Allyloxy)piperidine. Research by Chen et al. demonstrated a Rh-catalyzed asymmetric reductive Heck reaction that enables the synthesis of enantioenriched 3-substituted tetrahydropyridines, which could be functionalized to introduce the allyloxy group at the 3-position .

This approach involves:

  • Partial reduction of pyridine

  • Rhodium-catalyzed asymmetric carbometalation

  • Subsequent functionalization to introduce the allyloxy group

  • Final reduction to yield the target piperidine derivative

The method provides access to 3-substituted piperidines with excellent enantioselectivity (up to 96% ee) .

Chemical Reactivity

The reactivity of 3-(Allyloxy)piperidine is largely determined by its two principal functional groups: the piperidine ring and the allyloxy moiety.

Piperidine Ring Reactivity

The secondary amine in the piperidine ring can undergo:

  • N-alkylation with alkyl halides

  • N-acylation with acid chlorides or anhydrides

  • Formation of carbamates with chloroformates

  • Reductive amination with aldehydes or ketones

Research by Todd demonstrated that piperidine derivatives can undergo regioselective alkylation, which could be applicable to 3-(Allyloxy)piperidine .

Allyloxy Group Reactivity

The allyl group provides opportunities for further functionalization:

  • Hydroboration followed by oxidation to introduce hydroxyl groups

  • Epoxidation of the double bond

  • Ozonolysis to generate aldehydes

  • Cross-metathesis with other olefins

  • Claisen rearrangement under thermal conditions

Gold-Catalyzed Transformations

Recent research has demonstrated that 3-allyloxy compounds can participate in gold-catalyzed cycloisomerization reactions. For instance, Liang and colleagues reported gold(I)-catalyzed cascade cycloisomerization of 3-allyloxy-1,6-diynes, suggesting that the allyloxy moiety in 3-(Allyloxy)piperidine could participate in similar transformations under appropriate conditions .

Applications in Research and Industry

3-(Allyloxy)piperidine serves as a valuable building block in multiple research areas due to its distinctive structure and reactivity profile.

Medicinal Chemistry and Drug Development

PropertyEffectImportance
LipophilicityModerate increaseAffects membrane permeability and bioavailability
Metabolic stabilityCan undergo oxidative metabolismPotential for prodrug development
Hydrogen bondingOxygen atom serves as H-bond acceptorInfluences target binding affinity
Conformational flexibilityIntroduces rotatable bondsImpacts receptor binding characteristics
Chemical diversityProvides handle for further modificationEnables SAR exploration in drug discovery

The compound can serve as an intermediate in the synthesis of various drug candidates, particularly those targeting neurological disorders, pain management, and certain cancer types.

Synthetic Chemistry

In synthetic organic chemistry, 3-(Allyloxy)piperidine functions as a versatile building block for the construction of more complex molecular architectures. The allyl group can be transformed into various functional groups, enabling the synthesis of diverse piperidine derivatives .

Materials Science

Modified piperidine derivatives have applications in materials science, particularly in the development of:

  • Polymeric materials with specific properties

  • Surface-active agents

  • Additives for various industrial applications

Biological Activity

Research into the biological properties of 3-(Allyloxy)piperidine and related compounds has revealed several potential activities that warrant further investigation.

Neuropharmacological Effects

Piperidine derivatives have demonstrated various neuropharmacological activities. Compounds structurally related to 3-(Allyloxy)piperidine have shown potential as:

  • Monoamine oxidase (MAO) inhibitors

  • Acetylcholinesterase (AChE) inhibitors

  • Modulators of various neurotransmitter receptors

These properties suggest potential applications in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.

Antimicrobial Activity

Some piperidine derivatives exhibit antimicrobial properties against various bacterial and fungal strains. The specific contribution of the allyloxy group at the 3-position to such activity represents an area for further investigation.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for the development of more effective compounds based on the 3-(Allyloxy)piperidine scaffold.

Effect of Substituent Position

Research on related compounds indicates that the position of substituents on the piperidine ring significantly impacts biological activity. The 3-position substitution, as in 3-(Allyloxy)piperidine, often provides a favorable balance between:

  • Steric accessibility for target binding

  • Conformational stability

  • Metabolic properties

Comparison with Related Derivatives

Table 4: Comparison of 3-(Allyloxy)piperidine with Similar Derivatives

CompoundDistinctive FeaturesComparative Advantages
3-(Allyloxy)piperidineAllyloxy group at 3-positionSynthetic versatility, moderate lipophilicity
3-MethoxypiperidineSmaller methoxy substituentGreater metabolic stability, less steric hindrance
N-allyl-3-(dihydroxyphenyl)piperidineN-substitution and aromatic groupEnhanced receptor binding specificity
3-(3-Methyloxetan-3-yl)piperidineOxetane ring instead of allyloxyImproved solubility, resistance to enzymatic degradation
tert-Butyl 4-(allyloxy)piperidine-1-carboxylateProtected nitrogen, 4-position substitutionUseful synthetic intermediate with different geometry

These structural comparisons highlight how small modifications to the basic scaffold can significantly alter pharmacological properties and applications .

Current Research Trends

Recent scientific literature reveals several emerging research directions involving 3-(Allyloxy)piperidine and structurally related compounds.

Catalytic Methods Development

Significant progress has been made in developing catalytic methods for the synthesis of 3-substituted piperidines. Research by Chen and colleagues has introduced a cross-coupling approach to enantioenriched 3-piperidines that could potentially be adapted for the synthesis of 3-(Allyloxy)piperidine with high enantioselectivity .

Medicinal Chemistry Applications

The exploration of piperidine derivatives as scaffolds for drug development continues to be an active area of research, with particular focus on:

  • Neurological disorders

  • Cancer therapy

  • Pain management

  • Infectious diseases

Materials Science Innovations

The incorporation of functionalized piperidines into polymeric materials represents another growing research area, with applications in:

  • Controlled drug delivery systems

  • Functional coatings

  • Specialty materials with unique properties

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